Eplerenone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H30O6 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1/i3D3 |

InChI Key |

JUKPWJGBANNWMW-QAFNHEJQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@]34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Eplerenone-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This document is intended for use by professionals in research and drug development, offering detailed information on its physicochemical characteristics, synthesis, and its critical role as an internal standard in analytical methodologies.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled version of Eplerenone, where three hydrogen atoms on the 7-methyl ester group are replaced with deuterium. This isotopic substitution results in a molecule with a molecular weight that is 3 Daltons higher than the parent compound, a feature that is fundamental to its primary application in analytical chemistry. Its physical and chemical properties are nearly identical to those of Eplerenone.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its parent compound, Eplerenone.

| Property | This compound | Eplerenone |

| Molecular Formula | C₂₄H₂₇D₃O₆[1] | C₂₄H₃₀O₆[2] |

| Molecular Weight | ~417.5 g/mol [1][3] | ~414.5 g/mol [2][4] |

| Exact Mass | 417.22306891 Da[3] | 414.20423867 Da |

| CAS Number | Not explicitly available in search results, parent is 107724-20-9[2] | 107724-20-9[2] |

| Appearance | White to off-white crystalline powder[4][5] | White to off-white crystalline powder[4][5][6] |

| Solubility | Very slightly soluble in water[4][5] | Very slightly soluble in water.[2][4][5] |

| Melting Point | >219°C (decomposes) (for Eplerenone)[6] | >219°C (decomposes)[6] |

| Octanol/Water Partition Coefficient (logP) | ~7.1 at pH 7.0 (for Eplerenone)[4][5][7] | ~7.1 at pH 7.0[4][5][7] |

Chemical Structure

Eplerenone possesses a steroidal backbone with a crucial 9,11α-epoxy group, which contributes to its selectivity for the mineralocorticoid receptor.[8][9] The deuteration in this compound is specifically at the 7α-methoxycarbonyl group.

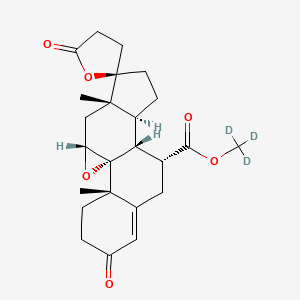

Structure of this compound: (Image of the chemical structure of this compound would be placed here in a formal document, showing the steroid nucleus and the -COOCD₃ group at the 7α position.)

Synthesis

The synthesis of this compound follows the synthetic pathway of Eplerenone, with the introduction of deuterium in the final esterification step. A common route starts from 11α-hydroxycanrenone.[10] The key steps involve the introduction of a functional group at the 7α position, which is then converted to a carboxylic acid, followed by esterification. To produce this compound, this final step is performed using deuterated methanol (CD₃OD).

A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action of Eplerenone and its Relevance to this compound

Eplerenone is a selective antagonist of the mineralocorticoid receptor (MR).[11][12][13][14] It competes with aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), for binding to the MR.[11][12] By blocking this binding, Eplerenone prevents the downstream signaling that leads to sodium and water retention, and potassium excretion.[12][15] This action reduces blood pressure and mitigates the pathological effects of aldosterone on the cardiovascular system.[12] this compound, being structurally and functionally identical to Eplerenone, is used to trace and quantify the parent drug in biological systems, thereby aiding in pharmacokinetic and pharmacodynamic studies that investigate this very mechanism.

The signaling pathway involving aldosterone and its blockade by Eplerenone is depicted below.

Caption: Aldosterone signaling pathway and Eplerenone's mechanism of action.

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of Eplerenone in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16] Its utility stems from the fact that it co-elutes with the unlabeled Eplerenone and exhibits identical ionization and fragmentation behavior, but is distinguished by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response.

General Workflow for Quantification of Eplerenone

Caption: Analytical workflow for Eplerenone quantification using this compound.

Detailed Example Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a composite example based on published methodologies.[17][18][19][20]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To 250 µL of human plasma, add a known concentration of this compound solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: Agilent or Waters LC system.

-

Column: C18 reverse-phase column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm).[17]

-

Mobile Phase: Isocratic elution with Methanol and Ammonium Acetate (e.g., 3:2 v/v).[17]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Eplerenone: m/z 415 → 163[19]

-

This compound: m/z 418 → (Typically a corresponding fragment, e.g., 163 or another stable fragment)

-

The table below summarizes the typical mass spectrometry parameters.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Eplerenone) | m/z 415 |

| Product Ion (Eplerenone) | m/z 163 |

| Precursor Ion (this compound) | m/z 418 |

| Product Ion (this compound) | (Typically m/z 163 or similar stable fragment) |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for fragmentation (analyte-specific) |

| Capillary Voltage | ~3.5 kV |

| Source Temperature | ~150 °C |

4. Quantification:

-

A calibration curve is generated by plotting the peak area ratio of Eplerenone to this compound against the concentration of Eplerenone standards.

-

The concentration of Eplerenone in unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Eplerenone in complex biological matrices. Its chemical and physical properties closely mimic those of the parent drug, making it an ideal internal standard for LC-MS/MS-based bioanalytical methods. A thorough understanding of its properties, synthesis, and the mechanism of action of the parent compound is crucial for its effective application in pharmaceutical research and development, particularly in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. tradeindia.com [tradeindia.com]

- 7. Eplerenone | 107724-20-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 13. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eplerenone - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. payeshdarou.ir [payeshdarou.ir]

- 19. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

Eplerenone-d3: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the research applications of Eplerenone-d3, focusing on its use as a critical tool in analytical and pharmacokinetic studies. This compound is a deuterium-labeled analog of Eplerenone, a selective aldosterone antagonist. Its primary role in a research setting is as an internal standard for the precise quantification of Eplerenone in biological matrices.[1][2][3] The stable isotope label allows for differentiation from the unlabeled drug by mass spectrometry, ensuring high accuracy and reliability in therapeutic drug monitoring and metabolic research.[1]

Core Application: Internal Standard in Bioanalytical Methods

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] This is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of Eplerenone quantification in biological samples such as plasma and urine.[1][4]

Quantitative Data from Bioanalytical Method Validation

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for Eplerenone quantification where a deuterated internal standard was employed.

Table 1: Linearity and Sensitivity of Eplerenone Quantification

| Biological Matrix | Linear Dynamic Range | Lower Limit of Quantitation (LLOQ) |

| Human Urine | 50-10,000 ng/mL | 50 ng/mL[4] |

| Human Plasma | 5–4000 ppb (ng/mL) | 1 ppb (ng/mL)[5] |

| Human Plasma | 52.52-3089.48 ng/mL | 52.52 ng/mL[6] |

Table 2: Recovery Rates in Sample Preparation

| Analyte | Internal Standard | Recovery Rate |

| Eplerenone | Hydrochlorothiazide | 45.48%[6] |

| Not Specified | Hydrochlorothiazide | 75.32%[6] |

Experimental Protocols

Below are detailed methodologies for the use of a deuterated internal standard, such as this compound, in the quantification of Eplerenone in biological samples. These protocols are synthesized from various validated methods.

Protocol 1: Quantification of Eplerenone in Human Urine using SPE-LC-MS/MS

This protocol is based on a method for the analysis of Eplerenone and its metabolite in human urine.[4]

1. Preparation of Standards and Samples:

- Prepare stock solutions of Eplerenone and this compound in a suitable solvent (e.g., methanol).

- Create a series of calibration standards by spiking blank human urine with known concentrations of Eplerenone.

- Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Extraction (Solid Phase Extraction - SPE):

- To a 1 mL aliquot of urine sample (calibration standard, QC, or unknown), add a precise amount of this compound solution (internal standard).

- The samples are then extracted using a C18 SPE cartridge.[4]

- The extraction eluates are diluted with 20 mM ammonium acetate aqueous solution.[4]

3. LC-MS/MS Analysis:

- Inject the diluted eluate directly onto the LC-MS/MS system.[4]

- Chromatographic Conditions:

- Column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm).[4]

- Mobile Phase: Acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4).[4]

- Flow Rate: Not specified, but a typical flow rate for this column dimension is 0.2-0.5 mL/min.

- Injection Volume: Not specified, typically 5-20 µL.

- Mass Spectrometry Conditions:

- Ionization: Positive and negative ionization modes can be used to achieve the best sensitivity for Eplerenone and its metabolites.[4]

- Detection: Multiple Reaction Monitoring (MRM) is used to detect the analytes.[4]

- MRM Transitions:

- Eplerenone: m/z 415 -> 163[4]

- Eplerenone Metabolite: m/z 431 -> 337[4]

- The specific transition for this compound would be approximately m/z 418 -> 163 (or another suitable product ion), accounting for the mass shift from the deuterium labels.

4. Data Analysis:

- Quantify Eplerenone in the unknown samples by constructing a calibration curve based on the peak area ratio of Eplerenone to this compound in the calibration standards.

Protocol 2: Quantification of Eplerenone in Human Plasma using LLE-HPLC

This protocol is based on a method using liquid-liquid extraction (LLE) and high-performance liquid chromatography (HPLC) with UV detection.[6] While this specific example uses a different internal standard, the workflow is applicable for this compound with an appropriate mass spectrometric detector.

1. Preparation of Standards and Samples:

- Prepare stock solutions of Eplerenone and this compound in methanol.

- Prepare calibration standards and QC samples by spiking blank human plasma.

2. Sample Extraction (Liquid-Liquid Extraction - LLE):

- To a 0.5 mL aliquot of plasma, add the this compound internal standard.

- Add 2.5 mL of diethyl ether as the extraction solvent.[6]

- Vortex for a specified time and centrifuge to separate the organic and aqueous layers.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase.

3. HPLC Analysis:

- Column: Phenomenex Prodigy ODS-2, C18 (150 x 4.6 mm).[6]

- Mobile Phase: 20 mM Sodium acetate buffer (pH 4.0) and methanol (30:70 v/v).[6]

- Flow Rate: 1.0 mL/min.[6]

- Detection: UV at 220 nm (for a mass spectrometer, appropriate ionization and MRM would be used).[6]

- Injection Volume: 20 µL.[6]

4. Data Analysis:

- Calculate the concentration of Eplerenone in the samples using a calibration curve generated from the peak area ratios of Eplerenone to this compound.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of Eplerenone utilizing this compound as an internal standard.

Caption: Workflow for Eplerenone quantification using this compound.

This in-depth guide provides a comprehensive overview of the use of this compound in research, equipping scientists and professionals with the necessary information for its effective application in bioanalytical studies. The provided data and protocols serve as a valuable resource for method development and validation in pharmacokinetic and therapeutic drug monitoring research.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. payeshdarou.ir [payeshdarou.ir]

- 6. researchgate.net [researchgate.net]

Eplerenone-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Eplerenone-d3 as a stable isotope-labeled internal standard in the quantitative bioanalysis of the drug Eplerenone. Accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies, underpinning drug development and regulatory compliance. The use of an appropriate internal standard is paramount for achieving the required levels of accuracy and precision in modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Eplerenone: Therapeutic Mechanism of Action

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2] Its therapeutic effect is achieved by blocking the binding of aldosterone to the mineralocorticoid receptor (MR).[3] Aldosterone is a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for regulating blood pressure and fluid balance.[4][5][6] By binding to the MR in tissues like the kidneys, heart, and blood vessels, aldosterone promotes sodium and water reabsorption, leading to increased blood volume and blood pressure.[4][6] Eplerenone's antagonism of the MR counters these effects, making it an effective treatment for cardiovascular diseases.[3] The precise measurement of Eplerenone concentrations in patients is therefore vital for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.

Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention by Eplerenone.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of Eplerenone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Eplerenone in biological matrices during pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and in-depth characterization of this stable isotope-labeled compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from a suitable steroid precursor. The key transformations include the stereoselective introduction of a carboxylic acid functionality at the C-7α position, followed by epoxidation of the 9,11-double bond, and finally, the introduction of the deuterated methyl group via esterification.

Synthetic Scheme

The overall synthetic workflow for the preparation of this compound is depicted below. The final step highlights the introduction of the trideuteromethyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Eplerenone Carboxylic Acid (Precursor)

The synthesis of the carboxylic acid precursor of Eplerenone can be achieved through various patented routes starting from 11α-hydroxycanrenone. A general representative procedure involves the introduction of the 7α-carboxy group, followed by dehydration and epoxidation. For the purpose of synthesizing this compound, a final hydrolysis step of unlabeled Eplerenone is required to yield the carboxylic acid precursor.

-

Hydrolysis of Eplerenone: Eplerenone is dissolved in a suitable solvent system, such as a mixture of methanol and water, and treated with a base like sodium hydroxide. The reaction mixture is stirred at room temperature until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is acidified with a dilute acid (e.g., HCl) to precipitate the Eplerenone carboxylic acid, which is then filtered, washed with water, and dried.

Step 2: Esterification with Deuterated Methanol (CD3OD)

This is the key step for introducing the deuterium label.

-

Procedure: To a solution of Eplerenone carboxylic acid in an anhydrous solvent such as dichloromethane or N,N-dimethylformamide, is added a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Deuterated methanol (CD3OD) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography on silica gel to afford the final product.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Characterization Workflow

The following diagram illustrates the typical workflow for the analytical characterization of the synthesized this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Eplerenone-d3 Stable Isotope Labeling

Introduction: The Principle of Stable Isotope Labeling with this compound

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2] Accurate quantification of eplerenone in biological matrices is critical for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies.[1][3] Stable isotope labeling is the gold standard for quantitative bioanalysis using mass spectrometry.

This compound is a deuterium-labeled analog of eplerenone, where three hydrogen atoms have been replaced with deuterium.[4][5] It is chemically identical to eplerenone but has a higher molecular weight. This property makes it an ideal internal standard (IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6] When added to a biological sample at a known concentration, this compound co-elutes with the unlabeled eplerenone and experiences similar ionization and matrix effects in the mass spectrometer.[7][8] By measuring the ratio of the analyte (eplerenone) to the stable isotope-labeled internal standard (this compound), precise and accurate quantification can be achieved, correcting for variations during sample preparation and analysis.[4][6]

Metabolic Fate of Eplerenone

Eplerenone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10][11][12] The resulting metabolites are considered inactive.[10][13] The major metabolic pathways involve hydroxylation and reduction.[14][15] Approximately 67% of a dose is excreted in the urine and 32% in the feces, predominantly as metabolites.[12][14][15] Key metabolic products include 6β-hydroxy-eplerenone, which is the most abundant, along with other hydroxylated species.[11][14][15]

Quantitative Analysis Workflow

The use of this compound is integral to the LC-MS/MS workflow for quantifying eplerenone in biological samples, typically plasma or urine. The process involves sample preparation to isolate the drug, chromatographic separation, and detection by mass spectrometry.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. pharmacypractice.org [pharmacypractice.org]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 10. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Eplerenone - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Eplerenone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies where this compound is utilized, primarily as an internal standard.

Core Physical and Chemical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the tables below. It is important to note that while some data is specific to this compound, other values are derived from its non-deuterated counterpart, Eplerenone. Given the nature of deuterium substitution, these properties are expected to be very similar.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₇D₃O₆ | [2] |

| Molecular Weight | 417.51 g/mol | [2] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 241-243 °C | [3][4] |

| Boiling Point | Data not available | |

| logP (Octanol/Water Partition Coefficient) | ~7.1 (for Eplerenone) | [5] |

Table 2: Solubility Data

The solubility of this compound has been qualitatively described as slightly soluble in chloroform and methanol (with heating).[3][4] For a more quantitative understanding, the solubility of unlabeled Eplerenone in various organic solvents at different temperatures is presented below. These values provide a strong indication of the solubility behavior of this compound.

| Solvent | Temperature (K) | Molar Solubility (mol/L) | Source(s) |

| Acetonitrile | 298.15 | > 2.0 x 10⁻² | [6][7] |

| N,N-Dimethylformamide (DMF) | 298.15 | > 2.0 x 10⁻² | [6][7] |

| 2-Butanone | 298.15 | > 1.5 x 10⁻² | [6][7] |

| Methyl Acetate | 298.15 | > 1.5 x 10⁻² | [6][7] |

| 4-Methyl-2-pentanone | 298.15 | > 1.0 x 10⁻² | [6][7] |

| Methyl Propionate | 298.15 | > 1.0 x 10⁻² | [6][7] |

| Ethyl Acetate | 298.15 | > 1.0 x 10⁻² | [6][7] |

| Propyl Acetate | 298.15 | > 0.5 x 10⁻² | [6][7] |

| Ethyl Formate | 298.15 | > 0.5 x 10⁻² | [6][7] |

| Acetone | 298.15 | > 0.5 x 10⁻² | [6][7] |

| Butyl Acetate | 298.15 | > 0.5 x 10⁻² | [6][7] |

| Ethanol | 298.15 | > 0.1 x 10⁻² | [6][7] |

| 1-Propanol | 298.15 | < 0.1 x 10⁻² | [6][7] |

| Water | Not specified | Very slightly soluble | [5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for Eplerenone is available and serves as a reference for the analysis of this compound. The primary difference in the ¹H NMR spectrum of this compound would be the absence of the methyl ester singlet, which would be replaced by a signal in the ²H (Deuterium) NMR spectrum.

-

¹H NMR of Eplerenone: A spectrum is available for reference.[8]

-

¹³C NMR of Eplerenone: The carbon signal of the deuterated methyl group will appear as a multiplet due to C-D coupling and will be significantly less intense in a proton-decoupled ¹³C NMR spectrum.

Mass Spectrometry (MS)

This compound is designed for use as an internal standard in mass spectrometry-based assays. In positive electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed.

-

Expected [M+H]⁺ for this compound: m/z 418.2

-

Fragmentation: Tandem mass spectrometry (MS/MS) of Eplerenone typically involves the loss of water and other characteristic fragments. The fragmentation pattern of this compound will be similar, with a 3-unit mass shift in fragments containing the deuterated methyl group. A validated LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine used the precursor to product ion transition of m/z 415 → 163 for Eplerenone.[9]

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Mel-Temp Apparatus)

This protocol describes the determination of the melting point range using a standard Mel-Temp apparatus.[10][11][12][13][14]

Materials:

-

Mel-Temp apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Glass tubing (for packing)

Procedure:

-

Sample Preparation: Place a small amount of the this compound powder onto a clean, dry surface. Gently press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder down. To ensure dense packing, drop the capillary tube, sealed end down, through a length of glass tubing onto the hard surface. The final packed sample height should be 2-3 mm.

-

Apparatus Setup: Turn on the Mel-Temp apparatus. If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. Allow the apparatus to cool to at least 20°C below the estimated melting point before proceeding with an accurate determination.

-

Measurement: Place the packed capillary tube into one of the sample slots in the heating block.

-

Heating Rate: Adjust the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for accurate measurement.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated sharps container.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for this measurement.[15][16][17][18][19]

Materials:

-

This compound sample

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a glass vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

NMR Spectrum Acquisition

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[20][21][22][23][24]

Materials:

-

This compound sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and filter plug (e.g., glass wool)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) in a small vial.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.

-

Sample Insertion: Cap the NMR tube and wipe the outside clean. Place the tube in a spinner turbine and adjust the depth using a depth gauge.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The shimming process, either manual or automatic, is then performed to optimize the homogeneity of the magnetic field.

-

Acquisition: Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C). Adjust parameters such as the number of scans, spectral width, and relaxation delay as needed. For ¹³C NMR, a longer acquisition time is typically required due to its lower natural abundance and sensitivity.

-

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

LC-MS/MS Analysis

This protocol describes a general workflow for the quantitative analysis of this compound, often used as an internal standard for the quantification of Eplerenone in biological matrices.[9][25][26][27][28]

Materials:

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

HPLC column (e.g., C18 reverse-phase)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like ammonium acetate or formic acid)

-

This compound standard solutions

-

Biological matrix samples (e.g., plasma, urine) spiked with Eplerenone and this compound

Procedure:

-

Sample Preparation: Perform a sample extraction from the biological matrix to remove interferences. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). This compound is added as the internal standard at a known concentration at the beginning of this process.

-

Chromatographic Separation: Inject the extracted sample onto the HPLC column. Develop a gradient or isocratic elution method to achieve chromatographic separation of Eplerenone and this compound from other matrix components.

-

Mass Spectrometric Detection:

-

Ionization: Use an ESI source in positive ion mode.

-

MS1 Scan: Initially, perform a full scan to identify the precursor ions for Eplerenone ([M+H]⁺ ≈ m/z 415) and this compound ([M+H]⁺ ≈ m/z 418).

-

MS/MS (Product Ion Scan): Fragment the precursor ions to identify characteristic product ions for use in Multiple Reaction Monitoring (MRM).

-

MRM Method Development: Optimize the collision energy for the specific precursor-to-product ion transitions for both Eplerenone and this compound.

-

-

Quantification: Create a calibration curve by analyzing standards containing known concentrations of Eplerenone and a fixed concentration of this compound. The ratio of the peak area of Eplerenone to the peak area of this compound is plotted against the concentration of Eplerenone. The concentration of Eplerenone in unknown samples is then determined from this calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Mechanism of Action of Eplerenone

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively blocks the binding of aldosterone to the MR in tissues such as the kidney, heart, and blood vessels. This antagonism prevents the downstream signaling cascade that leads to sodium and water retention, and other deleterious effects like fibrosis and inflammation.

Caption: Eplerenone's mechanism as a mineralocorticoid receptor antagonist.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method followed by HPLC quantification.

Caption: Workflow for shake-flask solubility determination of this compound.

References

- 1. esschemco.com [esschemco.com]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. This compound [chemicalbook.com]

- 4. This compound [m.chemicalbook.com]

- 5. Eplerenone | 107724-20-9 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Eplerenone(107724-20-9) 1H NMR [m.chemicalbook.com]

- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine [pubmed.ncbi.nlm.nih.gov]

- 10. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. benchchem.com [benchchem.com]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 25. researchgate.net [researchgate.net]

- 26. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. payeshdarou.ir [payeshdarou.ir]

- 28. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine. | Semantic Scholar [semanticscholar.org]

Eplerenone-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist Eplerenone. This document details its chemical properties, its role in analytical methodologies, and the pharmacological context of its non-labeled counterpart, Eplerenone.

Core Compound Data: this compound

This compound serves as a critical internal standard for the quantitative analysis of Eplerenone in biological matrices. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester | [1] |

| Molecular Formula | C₂₄H₂₇D₃O₆ | [2] |

| Molecular Weight | 417.51 g/mol | [1][2][3][4] |

| CAS Number | While a specific CAS number for the deuterated form is not consistently assigned, the CAS for unlabeled Eplerenone is 107724-20-9. This number is sometimes used to reference this compound. | [4][5] |

| Appearance | White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Applications | Labeled Eplerenone, intended for use as an internal standard for the quantification of Eplerenone by GC- or LC-mass spectrometry. | [6] |

Mechanism of Action: Eplerenone's Signaling Pathway

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR.[7] This action prevents the translocation of the receptor-hormone complex to the nucleus, thereby inhibiting the expression of aldosterone-induced proteins. The primary outcome is the prevention of sodium and water reabsorption and potassium secretion in the kidneys, which helps to lower blood pressure.[8][9]

Caption: Eplerenone's mechanism of action via mineralocorticoid receptor antagonism.

Beyond its genomic effects, research suggests that Eplerenone may also have non-genomic effects in cardiomyocytes, including increasing levels of Ca²⁺ and cGMP, and modulating the activity of ERK1/2.[10]

Experimental Protocols: Quantification of Eplerenone using this compound

This compound is the preferred internal standard for the quantification of Eplerenone in biological samples, such as human plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The following is a generalized workflow based on established methodologies.

Sample Preparation and Extraction

-

Spiking: An aliquot of the biological sample (e.g., 250 µL of human plasma) is spiked with a known concentration of this compound internal standard.[12]

-

Extraction: The sample is then subjected to an extraction procedure to isolate the analyte and internal standard from matrix components. This can be achieved through:

-

Reconstitution: The extracted sample is evaporated to dryness and then reconstituted in a mobile phase-compatible solution.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system. Separation is typically performed on a reverse-phase column, such as a Zorbax XDB-C8 or Atlantis dC18, using an isocratic or gradient mobile phase.[11][12] A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate).[11][12]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Quantification: The concentration of Eplerenone in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

Caption: General workflow for Eplerenone quantification using this compound.

This validated LC-MS/MS method provides high sensitivity, specificity, and reliability for pharmacokinetic studies and bioequivalence testing of Eplerenone.[14] The linear dynamic range for such assays is typically wide, for example, from 50 to 10,000 ng/mL in human urine.[11]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Eplerenone D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. esschemco.com [esschemco.com]

- 6. This compound [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Eplerenone - BioPharma Notes [biopharmanotes.com]

- 9. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. payeshdarou.ir [payeshdarou.ir]

Commercial Suppliers of Eplerenone-d3 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of Eplerenone-d3, a critical reagent for research and development. This compound, a deuterium-labeled analog of the selective aldosterone antagonist Eplerenone, serves as an indispensable internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. Its use significantly enhances the accuracy and precision of mass spectrometry-based methods by correcting for variability in sample preparation and instrument response.

Overview of Commercial Suppliers

A number of reputable suppliers offer this compound for research purposes. The following tables summarize key quantitative data from various suppliers to facilitate comparison and selection based on specific research needs.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Pack Sizes | Additional Notes |

| ESS Chem Co. | ESS0256 | 99.5% by HPLC | 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg | Provides Certificate of Analysis and SDS. |

| Santa Cruz Biotechnology, Inc. | sc-219502 | - | - | - | For Research Use Only. |

| LGC Standards | TRC-E588777 | >95% (HPLC) | - | 1 mg, 2.5 mg, 10 mg | Stable Isotope Labelled Analytical Standard. |

| VIVAN Life Sciences | VLDL-01834 | - | - | - | Stable Isotope Labeled Compound. |

| Veeprho | DVE00641 | - | - | - | Utilized as an internal standard in analytical and pharmacokinetic research.[1] |

| Acanthus Research Inc. | EPL-16-001 | - | - | 25 mg | Drug Substance Stable Isotope Labeled Reference Standard.[2] |

| Simson Pharma Limited | - | - | - | - | Accompanied by Certificate of Analysis. |

| Cayman Chemical | 31610 | - | ≥99% deuterated forms (d1-d3) | 2.5 mg | Intended for use as an internal standard for the quantification of eplerenone by GC- or LC-MS. |

| Pharmaffiliates | PA STI 037400 | - | - | - | Selective aldosterone receptor antagonist.[3] |

| Sigma-Aldrich | PHR2534 | - | - | 250 mg | Pharmaceutical Secondary Standard; Certified Reference Material. |

Eplerenone's Mechanism of Action: The Mineralocorticoid Receptor Pathway

Eplerenone exerts its therapeutic effects by acting as a selective antagonist of the mineralocorticoid receptor (MR).[4][5][6] Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure and electrolyte balance.[4][5] When aldosterone binds to the MR in epithelial tissues like the kidney, it promotes sodium and water reabsorption, leading to an increase in blood volume and pressure.[4][5][6] Eplerenone competitively blocks this binding, thereby inhibiting these effects.[4][5][6]

Experimental Protocol: Quantification of Eplerenone in Human Plasma using this compound by LC-MS/MS

The following is a representative, detailed protocol for the quantification of Eplerenone in human plasma samples using this compound as an internal standard (IS). This method is based on principles outlined in various validated bioanalytical studies.[1][7]

Materials and Reagents

-

Eplerenone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Human plasma (with K2-EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of Eplerenone and this compound in methanol to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of Eplerenone working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to an appropriate concentration for spiking into plasma samples.

Sample Preparation (Solid-Phase Extraction)

-

Spiking: To 200 µL of human plasma in a polypropylene tube, add a specified volume of the this compound internal standard working solution. For calibration curve samples, add the corresponding Eplerenone working standard solution. For unknown samples, add an equivalent volume of the dilution solvent.

-

Conditioning of SPE Cartridge: Condition a C18 SPE cartridge by passing methanol followed by water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with methanol or another suitable organic solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase column, such as a Zorbax XDB-C8 (2.1 x 50 mm, 5 µm).[1]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier like ammonium acetate (e.g., 10 mM, pH 7.4). A common mobile phase composition is acetonitrile:water (40:60, v/v) with 10 mM ammonium acetate.[1]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[1]

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Eplerenone: m/z 415 → 163[1]

-

This compound: m/z 418 → 163 (or other appropriate product ion)

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of Eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This guide provides essential technical information for researchers utilizing this compound. The selection of a suitable commercial supplier should be based on a thorough evaluation of the product's specifications and the supplier's quality documentation. The provided experimental protocol offers a robust starting point for the development and validation of bioanalytical methods for Eplerenone, with this compound serving as a reliable internal standard to ensure data quality and integrity in research and drug development settings.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine. | Semantic Scholar [semanticscholar.org]

- 4. Eplerenone [USAN:INN:BAN] | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Eplerenone-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This document details its typical analytical specifications, mechanism of action, and relevant experimental protocols for its use in research and development.

Certificate of Analysis: Typical Specifications

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the precise quantification of Eplerenone in biological matrices.[1][2] The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound.

| Parameter | Typical Specification | Method |

| Chemical Formula | C24H27D3O6 | - |

| Molecular Weight | 417.51 g/mol | Mass Spectrometry |

| Appearance | White to Off-White Solid | Visual Inspection |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |

| Deuterium Incorporation | ≥99% atom % D | Mass Spectrometry / NMR |

| Identity | Conforms to structure | 1H-NMR, Mass Spectrometry |

Mechanism of Action: Aldosterone Receptor Blockade

Eplerenone exerts its therapeutic effects by acting as a selective antagonist of the mineralocorticoid receptor (MR).[3][4] Aldosterone, a mineralocorticoid hormone, plays a crucial role in the regulation of blood pressure and electrolyte balance.[3] Upon binding to the MR in epithelial tissues like the kidney, aldosterone initiates a signaling cascade that leads to sodium and water retention, and potassium excretion, ultimately increasing blood pressure.[3][5]

Eplerenone competitively blocks the binding of aldosterone to the MR, thereby inhibiting this signaling pathway.[3][5] This leads to a decrease in sodium and water reabsorption and an increase in sodium and water excretion, resulting in a reduction in blood volume and consequently, lower blood pressure.[3][5] Due to its high selectivity for the MR, Eplerenone exhibits a lower incidence of off-target hormonal side effects compared to older, non-selective aldosterone antagonists like spironolactone.[6]

Caption: Eplerenone's mechanism of action via aldosterone receptor blockade.

Experimental Protocols

Quantification of Eplerenone in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of Eplerenone in human plasma, utilizing this compound as an internal standard.[7][8][9]

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Eplerenone and this compound (internal standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of Eplerenone at various concentrations.

-

Prepare a working solution of this compound at a fixed concentration.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 1 mL of an extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).[10]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[9]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate) is typical.[9][11]

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally employed.[11][12]

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common.

-

MRM Transitions:

-

Eplerenone: Monitor a specific precursor-to-product ion transition (e.g., m/z 415 -> 163).[9]

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the concentration of the Eplerenone standards.

-

Determine the concentration of Eplerenone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical experimental workflow for Eplerenone quantification.

Clinical Trial Protocol for Hypertension

The following provides a generalized workflow for a clinical trial investigating the efficacy of Eplerenone in treating hypertension.[6][13][14][15]

1. Patient Recruitment:

-

Screen patients with a diagnosis of essential hypertension based on predefined inclusion and exclusion criteria (e.g., age, blood pressure range, and absence of secondary causes of hypertension).[6][13]

2. Washout Period:

-

For patients already on antihypertensive medication, a washout period of 2-4 weeks is implemented to establish a baseline blood pressure.[13]

3. Randomization:

-

Eligible patients are randomly assigned to receive either Eplerenone or a placebo in a double-blind manner.

4. Treatment Period:

-

Patients receive the assigned treatment (e.g., Eplerenone 50 mg once daily) for a specified duration (e.g., 8-12 weeks).[6]

-

Dose titration may be performed based on blood pressure response.[6][13]

5. Monitoring and Data Collection:

-

Regularly monitor blood pressure (systolic and diastolic).

-

Collect blood samples to monitor serum potassium levels, a key safety parameter.[6]

-

Record any adverse events.

6. Primary Endpoint Analysis:

-

The primary efficacy endpoint is typically the change in mean sitting systolic and diastolic blood pressure from baseline to the end of the treatment period.[16]

7. Statistical Analysis:

-

Analyze the data to compare the change in blood pressure between the Eplerenone and placebo groups.

Caption: A generalized workflow for an Eplerenone clinical trial.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Eplerenone - Wikipedia [en.wikipedia.org]

- 6. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. payeshdarou.ir [payeshdarou.ir]

- 8. researchgate.net [researchgate.net]

- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. trial.medpath.com [trial.medpath.com]

- 15. ClinConnect | Mineralocorticoid Receptor (MR) Antagonist (Eplerenone) [clinconnect.io]

- 16. Eplerenone for hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Deuterated Eplerenone in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated eplerenone as an internal standard in mass spectrometric assays. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are engaged in the quantitative determination of eplerenone in biological matrices. This document outlines the core principles of its use, detailed experimental protocols, and the underlying pharmacology of eplerenone.

Introduction to Eplerenone and the Need for a Robust Internal Standard

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate quantification of eplerenone in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard, such as deuterated eplerenone, is paramount in LC-MS/MS-based bioanalysis. Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior compensate for variations in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification. Eplerenone-d3 is a commercially available deuterated analog of eplerenone, making it an accessible and ideal internal standard for these applications.

Quantitative Data for Mass Spectrometry

The following tables summarize the key mass spectrometric parameters for the analysis of eplerenone using deuterated eplerenone as an internal standard. These values are essential for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Eplerenone | 415.2 | 163.1 | ESI+ |

| Deuterated Eplerenone (this compound) | 418.2 | 163.1 | ESI+ |

Table 1: Mass Transitions for Eplerenone and Deuterated Eplerenone.

| Parameter | Typical Value |

| Dwell Time | 100-200 ms |

| Collision Energy (CE) | 20-35 eV |

| Declustering Potential (DP) | 50-100 V |

| Entrance Potential (EP) | 8-12 V |

| Collision Cell Exit Potential (CXP) | 10-15 V |

Table 2: Typical Mass Spectrometer Settings for Eplerenone Analysis. (Note: These values should be optimized for the specific instrument being used).

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of eplerenone in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the deuterated eplerenone internal standard working solution (e.g., at 1 µg/mL). Vortex for 10 seconds.

-

Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-30% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.

Mandatory Visualizations

Eplerenone Bioanalytical Workflow

Caption: A flowchart illustrating the key stages of a bioanalytical method for eplerenone quantification.

Eplerenone Mechanism of Action

Eplerenone is a competitive antagonist of the mineralocorticoid receptor (MR). By binding to this receptor, it blocks the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS). This blockade leads to a decrease in sodium and water reabsorption in the kidneys, ultimately resulting in lower blood pressure.[1][2]

Caption: The mechanism by which eplerenone antagonizes the mineralocorticoid receptor.

Metabolic Pathway of Eplerenone

Eplerenone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][3] The major metabolic pathways involve hydroxylation at the 6β and 21 positions, leading to the formation of inactive metabolites.[1]

Caption: The primary metabolic transformation of eplerenone mediated by CYP3A4.

Conclusion

Deuterated eplerenone serves as an excellent internal standard for the accurate and precise quantification of eplerenone in biological matrices by LC-MS/MS. Its use mitigates the variability inherent in the bioanalytical process, ensuring the generation of reliable data for clinical and research applications. The methodologies and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for eplerenone.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Eplerenone and Eplerenone-d3 in Human Plasma

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in the quantitative analysis of Eplerenone.

Introduction

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2] Accurate and reliable quantification of Eplerenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Eplerenone in human plasma, using Eplerenone-d3 as the stable isotope-labeled internal standard.[3][4] The method is characterized by a simple sample preparation procedure and a short analysis time, making it suitable for high-throughput applications.[2]

Experimental

-

Eplerenone and this compound reference standards were of the highest available purity.

-

Methanol (HPLC grade), acetonitrile (HPLC grade), and ammonium acetate were used.[3][5]

-

Human plasma was sourced from authorized suppliers.

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

The properties of Eplerenone and its deuterated internal standard are summarized in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Eplerenone | C₂₄H₃₀O₆ | 414.49 |

| This compound | C₂₄H₂₇D₃O₆ | 417.51 |

Chromatographic separation was achieved on a C18 analytical column.[2][5] A gradient elution was employed to ensure optimal separation of the analytes from endogenous plasma components.

| Parameter | Condition |

| Column | Atlantis dC18 (150 x 3 mm, 3.0 µm)[3] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[5] |

| Mobile Phase B | Methanol[3] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | Detailed in the protocol section |

The mass spectrometer was operated in positive electrospray ionization mode, and analyte detection was performed using Multiple Reaction Monitoring (MRM).[5]

| Parameter | Eplerenone | This compound |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 415.2[6] | 418.0[3] |

| Product Ion (m/z) | 163.1[6] | To be determined empirically |

| Collision Energy (eV) | Optimized during method development | Optimized during method development |

| Dwell Time (ms) | 100 | 100 |

Detailed Protocol

This section provides a step-by-step protocol for the quantification of Eplerenone in human plasma.

-

Stock Solutions: Prepare individual stock solutions of Eplerenone and this compound in methanol at a concentration of 1 mg/mL.[1]

-

Working Solutions: Prepare serial dilutions of the Eplerenone stock solution in methanol:water (50:50, v/v) to create working standards for the calibration curve.

-

Spiking: Spike blank human plasma with the Eplerenone working solutions to generate calibration standards and quality control (QC) samples at low, medium, and high concentrations.

-

Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 100 µL of each plasma sample (unknowns, calibration standards, and QCs) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 25 µL of the this compound working solution to each tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[6]

-

Vortexing: Vortex each tube for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 90 | 10 |

| 10.0 | 90 | 10 |

The concentration of Eplerenone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Workflow Visualization

The following diagram illustrates the analytical workflow for the quantification of Eplerenone.

Caption: Bioanalytical workflow for Eplerenone.

Conclusion

This application note provides a detailed protocol for a sensitive and high-throughput LC-MS/MS method for the quantification of Eplerenone in human plasma using this compound as an internal standard. The method is suitable for pharmacokinetic and bioequivalence studies, offering a reliable analytical solution for drug development professionals.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]

Application Notes and Protocols for Eplerenone Analysis Using a Deuterated Standard

These application notes provide detailed protocols for the quantitative analysis of Eplerenone in human plasma and urine, employing a deuterated internal standard for enhanced accuracy and precision. The methodologies are intended for use by researchers, scientists, and professionals in drug development and clinical research.

Introduction

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate quantification of Eplerenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as a deuterated Eplerenone, is the gold standard for mass spectrometry-based quantification as it effectively compensates for variability in sample preparation and instrument response.

This document outlines two common and robust sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the analysis of Eplerenone.

Table 1: Method Performance in Human Plasma (LLE-LC/MS)

| Parameter | Value | Reference |

| Sample Volume | 250 µL | [1] |

| Extraction Method | Liquid-Liquid Extraction | [1] |

| Internal Standard | Isotope-labeled Eplerenone | [1] |

| Analysis Time | Short | [1] |

Table 2: Method Performance in Human Urine (SPE-LC-MS/MS)

| Parameter | Value | Reference |

| Linear Dynamic Range | 50 - 10,000 ng/mL | [2] |

| Lower Limit of Quantitation (LLOQ) | 50 ng/mL | [2] |

| Extraction Method | Solid-Phase Extraction (C18) | [2] |

| Internal Standard | Stable isotope-labeled Eplerenone | [2] |

| Sample Throughput | High (100 samples per run) | [2] |

| Analysis Time per Sample | 5 minutes | [2] |

Experimental Workflows

The following diagrams illustrate the sample preparation workflows for both Liquid-Liquid Extraction and Solid-Phase Extraction.

Caption: Liquid-Liquid Extraction Workflow for Eplerenone.

Caption: Solid-Phase Extraction Workflow for Eplerenone.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Eplerenone in Human Plasma

This protocol is adapted from a method utilizing methyl t-butyl ether for extraction.[1]

1. Materials and Reagents

-

Eplerenone reference standard

-

Deuterated Eplerenone internal standard (IS)

-

Methanol (HPLC grade)

-

Methyl t-butyl ether (HPLC grade)

-

Ammonium acetate

-

Human plasma (K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

2. Standard and Internal Standard Preparation

-

Prepare stock solutions of Eplerenone and the deuterated IS in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations for calibration curve standards and quality control (QC) samples.

3. Sample Preparation

-

Pipette 250 µL of human plasma into a microcentrifuge tube.

-

Add a specified amount of the deuterated Eplerenone internal standard working solution.

-

Add a precise volume of methyl t-butyl ether as the extraction solvent.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-